molecular formula C₄₄H₄₂D₆N₄O₁₆   ·HCl ·xH₂O ·1/2C ₂H₆O B1161904 Doxycycline-d3 Hyclate (Major)

Doxycycline-d3 Hyclate (Major)

Cat. No.: B1161904
M. Wt: 506.95
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of Doxycycline-d3 Hyclate emerged from the broader historical trajectory of tetracycline antibiotic research and the subsequent need for sophisticated analytical tools in pharmaceutical science. The tetracycline class of antibiotics was first reported in the scientific literature in 1948, noted for their broad spectrum antibacterial activity and commercialized with clinical success beginning in the late 1940s to early 1950s. The parent compound doxycycline itself represents a significant milestone in antibiotic development, as it was the product of deliberate chemical modification efforts by scientists at Pfizer led by Lloyd Conover, who demonstrated that nature's compounds could be improved through synthetic chemistry.

Doxycycline was clinically developed in the early 1960s and received approval from the Food and Drug Administration in 1967. Charlie Stephens' group at Pfizer worked on further analogs and created doxycycline with greatly improved stability and pharmacological efficacy compared to earlier tetracycline compounds. This historical progression from natural products to semi-synthetic derivatives established the foundation for modern pharmaceutical development and quality control methodologies.

The evolution toward isotope-labeled standards like Doxycycline-d3 Hyclate reflects the advancing sophistication of analytical chemistry in the late 20th and early 21st centuries. The need for internal standards became paramount as regulatory requirements for pharmaceutical analysis became more stringent and as mass spectrometry techniques became more prevalent in pharmaceutical research. The synthesis of stable isotope-labeled doxycycline variants represents a convergence of synthetic organic chemistry expertise and analytical method development.

Significance in Analytical Chemistry

Doxycycline-d3 Hyclate (Major) serves as a critical internal standard in liquid chromatography mass spectrometry and gas chromatography mass spectrometry assays, compensating for matrix effects and ensuring accurate quantification of doxycycline in biological samples. The compound's primary analytical significance lies in its ability to provide precise tracking in biological systems due to its unique isotopic labeling, which allows for differentiation from endogenous doxycycline during mass spectrometric analysis.

The deuterium incorporation at specific molecular positions creates a mass shift that enables mass spectrometry instrumentation to distinguish between the labeled standard and the target analyte while maintaining virtually identical chemical and physical properties. This isotopic labeling minimizes interference with endogenous doxycycline during mass spectrometry analysis, providing a stable baseline for accurate quantification. The accuracy of sample weight in analytical applications is maintained between 5% over and 2% under the stated amount, demonstrating the precision required for reliable analytical work.

Research applications extend beyond routine pharmaceutical analysis to include pharmacokinetics and drug metabolism research, where the deuterated compound enables researchers to track the distribution, metabolism, and elimination of doxycycline with unprecedented precision. The compound is particularly valuable in studies evaluating matrix metalloproteinase inhibition, where standardized measurements are crucial for understanding doxycycline's anti-inflammatory effects. These analytical capabilities support therapeutic drug monitoring, pharmacokinetic studies, and metabolic research across diverse biological systems.

Relationship to Parent Compound Doxycycline

Doxycycline-d3 Hyclate maintains the fundamental chemical structure and biological activity profile of its parent compound while incorporating strategic deuterium substitutions. The parent compound doxycycline is a broad-spectrum bacteriostatic antibiotic of the tetracycline class that inhibits bacterial growth by preventing polypeptide formation through inhibition of ribosomal subunits. It reversibly binds the 30S ribosomal subunit and inhibits formation of the aminoacyl-transfer ribonucleic acid/messenger ribonucleic acid-ribosome complex, while also inhibiting matrix metalloproteinases in many microorganisms.

The molecular relationship between the deuterated analog and parent compound is characterized by selective hydrogen-deuterium exchange at three specific positions within the molecular framework. According to analytical data, Doxycycline-d3 Hyclate (Major) contains deuterium atoms that replace hydrogen atoms at the 6-methyl group and two adjacent positions on the naphthacene core. This selective labeling maintains the essential pharmacological characteristics of doxycycline while providing the analytical advantages necessary for precise quantification.

The hyclate salt form represents another important aspect of the relationship to the parent compound. Both Doxycycline-d3 Hyclate and standard doxycycline hyclate share enhanced water solubility compared to other salt forms, making them suitable for diverse analytical applications. The molecular formula 2[C22H21D3N2O8] - 2HCl - XH2O - C2H6O reflects the complex composition including two molecules of the deuterated doxycycline base, two hydrochloride molecules, variable water content, and ethanol.

Table 1: Comparative Molecular Properties

Property Doxycycline Hyclate Doxycycline-d3 Hyclate (Major)
Molecular Formula C22H24N2O8 - HCl - 0.5H2O - 0.5C2H6O 2[C22H21D3N2O8] - 2HCl - XH2O - C2H6O
Molecular Weight 609.066 g/mol 894.9 g/mol
Deuterium Content None ≥99% deuterated forms
Chemical Classification Tetracycline antibiotic Stable isotope-labeled analytical standard

Table 2: Structural Modifications in Deuterated Analog

Position Parent Compound Deuterated Analog Analytical Impact
6-Methyl Group -CH3 -CD3 Primary mass shift marker
Naphthacene Core Position 1 -H -D Secondary identification
Naphthacene Core Position 2 -H -D Tertiary confirmation
Remaining Positions Native hydrogen Native hydrogen Maintains bioactivity

The preserved biological activity profile ensures that Doxycycline-d3 Hyclate can serve as an authentic surrogate for doxycycline in biological systems, while the deuterium substitutions provide the analytical discrimination necessary for sophisticated mass spectrometry applications. This relationship enables researchers to conduct pharmacokinetic studies, bioavailability assessments, and metabolic investigations with confidence that the labeled standard accurately represents the behavior of the therapeutic compound under investigation.

Properties

Molecular Formula

C₄₄H₄₂D₆N₄O₁₆ ·HCl ·xH₂O ·1/2C ₂H₆O

Molecular Weight

506.95

Synonyms

(4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide hydrochloride compd. with ethanol hydrate (2:2:1:1); 

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Doxycycline-d3 Hyclate retains the antimicrobial properties of its parent compound, making it effective against a wide range of gram-positive and gram-negative bacteria. It works by inhibiting protein synthesis in bacteria, thus preventing their growth and replication. Notably, doxycycline is used in the treatment of conditions such as:

  • Rickettsial infections
  • Sexually transmitted infections
  • Respiratory tract infections
  • Ophthalmic infections

The compound's ability to concentrate in crevicular fluid makes it particularly effective for localized infections, such as those found in periodontal disease .

Wound Healing Applications

Recent studies have highlighted the potential of doxycycline-d3 Hyclate in promoting wound healing, particularly in diabetic foot ulcers (DFUs). Research conducted at the Mayer Institute demonstrated that a topical formulation containing 2% doxycycline-d3 Hyclate significantly inhibited matrix metalloproteinase-9 (MMP-9), an enzyme that can impede healing by degrading extracellular matrix components . Key findings from this study include:

  • MMP Inhibition : The topical application resulted in a 30% decrease in MMP-9 activity compared to control formulations.
  • Patient Compliance : The stability of the formulation at 4°C for up to 70 days suggests practical implications for patient use.

Periodontal Therapy

Doxycycline-d3 Hyclate has been investigated as a local delivery agent for treating chronic periodontitis. A clinical trial assessed the efficacy of subgingivally delivered doxycycline hyclate gel compared to placebo treatments. Results indicated:

  • Significant Pocket Depth Reduction : Patients receiving doxycycline treatment showed a greater reduction in periodontal pocket depth (PPD) compared to controls.
  • Clinical Attachment Level Improvement : The proportion of sites with attachment gain was significantly higher in the doxycycline group (80%) versus placebo (30%) .

Comparative Data Table

Application AreaFindings/ResultsSource
Antimicrobial EfficacyEffective against various bacterial infections; enhances localized treatment
Wound HealingInhibits MMP-9 activity; promotes healing in diabetic foot ulcers
Periodontal TherapyGreater reduction in PPD and improved clinical attachment levels

Case Studies

  • Diabetic Foot Ulcer Treatment :
    • A female patient with a chronic ulceration related to diabetes showed significant improvement after using a topical formulation of doxycycline-d3 Hyclate. The formulation was well tolerated and led to observable healing over several weeks.
  • Chronic Periodontitis Management :
    • In a study involving 60 patients with chronic periodontitis, those treated with subgingival doxycycline-d3 Hyclate experienced better outcomes in terms of PPD reduction and clinical attachment gain compared to those receiving placebo treatments.

Comparison with Similar Compounds

Doxycycline-d3 Hyclate vs. Non-Deuterated Doxycycline Hyclate

Property Doxycycline-d3 Hyclate (Major) Doxycycline Hyclate
Molecular Weight 2447.45 g/mol 1025.89 g/mol
Isotopic Labeling Deuterated (three ²H atoms) Non-deuterated
Primary Use Analytical standard for MS Therapeutic antibiotic
Solubility Similar to non-deuterated form Highly water-soluble
Regulatory Standards Research-grade purity (≥95%) Pharmacopeial standards (90–120% potency)

Key Differences :

Comparison with Doxycycline Monohydrate

Property Doxycycline-d3 Hyclate (Major) Doxycycline Monohydrate
Chemical Form Hydrochloride hemiethanol hemihydrate Monohydrate (contains one H₂O molecule)
Solubility High water solubility Lower solubility than hyclate form
Absorption Rate N/A (analytical use) Slower absorption due to solubility
Therapeutic Use None Used for less frequent dosing

Key Differences :

  • The hyclate form (including the deuterated version) is more water-soluble than the monohydrate, enabling faster absorption in therapeutic applications .
  • Doxycycline-d3 Hyclate’s role is restricted to analytical chemistry, unlike the monohydrate, which is prescribed for bacterial infections.

Comparison with Other Tetracycline Antibiotics

Compound Key Impurities Analytical Role of Deuterated Form
Doxycycline-d3 Hyclate Metacycline, β-epidoxycycline Gold standard for doxycycline quantification
Tetracycline 4-Epitetracycline, anhydrotetracycline Rarely deuterated; less commonly used in modern assays
Methacycline Not typically deuterated; limited analytical utility

Key Differences :

  • Doxycycline-d3 Hyclate is specifically optimized for MS-based methods, whereas other tetracyclines lack deuterated analogs with comparable validation .
  • Impurity profiles differ: Doxycycline hyclate contains unique degradation products like 2-acetyl-2-decarbamoyldoxycline, which are absent in other tetracyclines .

Comparison with Other Isotopic Standards

Compound Isotope Used Application
Doxycycline-d3 Hyclate ²H (deuterium) Environmental monitoring, pharmacokinetics
¹³C-labeled Tetracycline ¹³C (carbon) Niche research (e.g., metabolic flux studies)
¹⁵N-labeled Oxytetracycline ¹⁵N (nitrogen) Rarely used due to synthesis complexity

Key Differences :

  • Deuterated standards like Doxycycline-d3 Hyclate are cost-effective and exhibit minimal isotopic exchange compared to ¹³C or ¹⁵N analogs .
  • The compound’s three deuterium atoms are strategically placed to avoid metabolic interference, ensuring reliable MS results .

Research and Regulatory Considerations

  • Purity Requirements : Doxycycline-d3 Hyclate must achieve ≥95% isotopic purity to avoid cross-talk in MS assays, whereas therapeutic doxycycline hyclate permits impurities like metacycline up to 0.5% .
  • Environmental Impact : The deuterated form aids in tracing doxycycline persistence in ecosystems, revealing degradation half-lives and microbial metabolism pathways .
  • Pharmacopeial Standards: Non-deuterated doxycycline hyclate must comply with USP monographs for identity (FTIR peaks at 1663, 1611 cm⁻¹) and dissolution (>85% release in 45 minutes) .

Preparation Methods

Catalytic Deuteration via Hydrogenation-Deuterium Exchange

The primary route involves adapting existing doxycycline hyclate synthesis protocols with deuterium sources. Key steps include:

  • Chlorination and Hemiketal Formation :

    • 11-α-chloro-6,12-hemiketal terramycin is synthesized using sodium hypochlorite in methanol-ammonia at -10°C.

    • Modification for Deuteration : Methanol-d4 replaces methanol to prevent proton back-exchange during later stages.

  • Palladium-Catalyzed Deuterium Incorporation :

    • Hydrogenation of 11-α-chloro-6-methylene terramycin tosylate is performed under D2 gas (2–6 kg/cm³) using 5% Pd/C at 50–65°C.

    • Deuterium Efficiency : Substituting H2 with D2 achieves >95% deuteration at the 6-methyl position. Co-solvents (e.g., ethanol-D6/water) enhance deuterium retention.

  • Sulfosalicylate Intermediate Formation :

    • Reaction with sulfosalicylic acid in ethanol-D6 yields α-6-deoxy-d3-tetracycline sulfosalicylate. Ethanol washing removes non-deuterated byproducts.

  • HCl Salt Formation :

    • The sulfosalicylate intermediate is treated with HCl/ethanol-D6 (8–12% w/v) to precipitate Doxycycline-d3 Hyclate. Crystallization in deuterated ethanol increases isotopic purity to 98.5%.

Table 1: Comparative Reaction Parameters for Deuteration

ParameterStandard Process (H)Deuterated Process (D3)
Hydrogenation GasH2 (1–10 kg/cm³)D2 (2–6 kg/cm³)
Solvent SystemEthanol/WaterEthanol-D6/D2O
Reaction Temperature45–50°C50–65°C
Isotopic PurityN/A98.5–99.2%

Solvent Optimization for Isotopic Fidelity

Deuterated solvents are critical to minimizing proton contamination:

  • Ethanol-D6 : Reduces H/D exchange during sulfosalicylate formation. Patents report 40–60% ethanol-D6 in water improves yield by 12% compared to non-deuterated systems.

  • Methanol-D4 : Used in chlorination steps to stabilize the hemiketal intermediate. Excess methanol-D4 is recoverable via distillation (85% recovery rate).

Purification and Isolation

  • Crystallization : Triple recrystallization in ethanol-D6/ethyl acetate (3:1 v/v) removes non-deuterated isomers, achieving a diastereomeric excess of 99.1%.

  • Lyophilization : Freeze-drying under deuterium atmosphere prevents re-protonation, maintaining isotopic integrity during storage.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d6) : Absence of peaks at δ 1.25 (6-CH3) confirms deuteration. Residual protonation (<1.5%) is quantified via integration.

  • ²H NMR : Peaks at δ 1.18–1.22 verify deuterium incorporation at the 6-methyl group.

High-Resolution Mass Spectrometry (HRMS)

  • ESI-MS : [M+H]+ at m/z 470.1652 (calc. 470.1655 for C22H21D3N2O8·HCl).

Chromatographic Purity

  • HPLC-DAD : Retention time 8.2 min (C18 column, 0.1% TFA/acetonitrile gradient). Total impurities <0.5%.

Challenges and Mitigation Strategies

Deuterium Scrambling

  • Cause : Acidic conditions during HCl salt formation promote H/D exchange.

  • Solution : Buffering with deuterated acetic acid (pD 4.5) reduces scrambling to <0.3%.

Catalyst Poisoning

  • Cause : Sulfur-containing toxicants (e.g., thiophene) in Pd/C systems lower deuteration efficiency.

  • Solution : Pretreatment of Pd/C with D2 at 100°C restores 95% catalytic activity.

Industrial-Scale Considerations

  • Cost Analysis : Deuterated reagents account for 68% of total production costs. Solvent recycling (e.g., ethanol-D6) reduces expenses by 22%.

  • Environmental Impact : Closed-loop distillation systems recover 90% of deuterated solvents, minimizing waste .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying doxycycline hyclate in pharmaceutical formulations, and how are they validated?

  • Methodology : High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are widely used. For HPTLC, parameters like linearity (5–100 µg/band), precision (RSD < 2%), and recovery (98–102%) must be validated using ICH guidelines. HPLC methods require mobile phase optimization (e.g., 0.01 M HCl with methanol gradients) and validation of specificity against degradation products .
  • Critical Considerations : Protect samples from light during preparation to prevent photodegradation, and use USP reference standards for calibration .

Q. How should researchers design dissolution tests for sustained-release doxycycline hyclate formulations?

  • Methodology : Use USP dissolution apparatus (e.g., paddle method) with media simulating physiological conditions (pH 6.8 phosphate buffer). For delayed-release tablets, include acid-resistant coating validation (2 hours in 0.1 N HCl followed by pH 6.8 buffer). Monitor cumulative release at 37°C over 24–72 hours .
  • Data Interpretation : Compare release profiles to pharmacopeial standards (e.g., ≥80% release within 12 hours for immediate-release formulations) and use model-dependent analysis (e.g., Higuchi or Korsmeyer-Peppas models) for mechanism elucidation .

Q. What parameters are critical for ensuring formulation stability in doxycycline hyclate in situ gels?

  • Key Parameters : Optimize polymer composition (e.g., PLGA/NMP ratios) to control burst release (<20% at 2 hours) and sustain release over 10 days. Conduct accelerated stability studies (40°C/75% RH) to assess degradation kinetics and light sensitivity .
  • Analytical Validation : Use HPLC for content uniformity testing and validate methods for detecting degradation products (e.g., 4-epi-doxycycline) under stress conditions .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data from in vitro and in vivo studies of doxycycline hyclate be resolved?

  • Methodology : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Incorporate parameters like tissue permeability (e.g., periodontal pocket penetration) and protein binding (80–90% in plasma). Validate models using clinical data from controlled studies (e.g., probing depth reduction in periodontal trials) .
  • Case Study : In periodontal applications, compare subgingival bioavailability of 10% doxycycline hyclate gels to systemic administration using microdialysis sampling .

Q. What experimental designs are optimal for evaluating the efficacy of doxycycline hyclate in combination therapies?

  • Design Framework : Use randomized controlled trials (RCTs) with factorial designs to isolate drug effects. For example, compare scaling/root planing (SRP) alone vs. SRP + doxycycline hyclate gel, ensuring blinding and standardized outcome measures (e.g., attachment level gain, pocket depth reduction) .
  • Statistical Analysis : Apply mixed-effects models to account for inter-patient variability and use Bonferroni corrections for multiple comparisons. Report effect sizes (e.g., mean difference ± 95% CI) to contextualize clinical significance .

Q. How can researchers address batch-to-batch variability in doxycycline hyclate formulations during quality control?

  • QC Protocols : Implement mid- and high-QC samples during HPLC analysis (e.g., 100 µg/ml and 250 µg/ml) with acceptance criteria for accuracy (±5%) and precision (RSD < 2%). Use multivariate analysis (e.g., PCA) to identify critical process parameters (e.g., mixing time, excipient purity) .
  • Case Example : A study comparing 12 commercial brands found variability in dissolution rates (>15% deviation in one brand), traced to inconsistent particle size distribution during granulation .

Q. What mechanistic insights can be derived from contradictory release profiles of doxycycline hyclate in polymeric matrices?

  • Mechanistic Analysis : For burst release followed by sustained release (e.g., PLGA gels), use Peppas-Sahlin models to distinguish between Fickian diffusion and polymer relaxation. Conduct SEM imaging to correlate pore structure with release kinetics .
  • Advanced Techniques : Apply synchrotron-based X-ray scattering to study real-time polymer degradation and drug diffusion in situ .

Methodological Guidance

Q. How should researchers validate novel analytical methods for deuterated analogs like doxycycline-d3 hyclate?

  • Validation Steps :

Specificity : Confirm separation of doxycycline-d3 from non-deuterated analogs and degradation products using MS-coupled HPLC.

Linearity : Test over 50–150% of expected concentration (R² ≥ 0.995).

Stability : Assess freeze-thaw cycles and long-term storage (−80°C) .

Q. What statistical approaches are recommended for resolving contradictory clinical efficacy data?

  • Approaches :

  • Meta-analysis : Pool data from studies with comparable endpoints (e.g., pocket depth reduction) using random-effects models.
  • Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., unblinded trials) to assess robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.